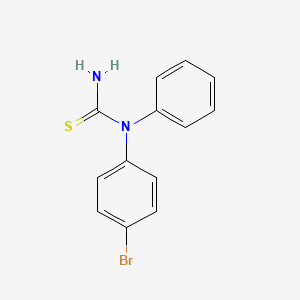

Thiourea, N-(4-bromophenyl)-N'-phenyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

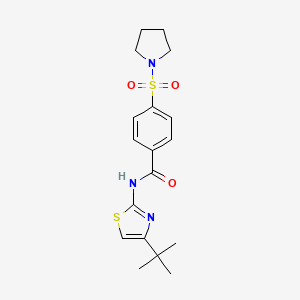

“Thiourea, N-(4-bromophenyl)-N’-phenyl-” is a chemical compound with the linear formula C7H7BrN2S . It is a member of thioureas . The molecule exists in the thioamide form .

Synthesis Analysis

The synthesis of thioureas, ureas, and guanidines has been achieved through solid-state mechanochemical ball milling . This method enables the quantitative synthesis of these compounds without using bulk solvents and the generation of byproducts .Molecular Structure Analysis

The molecular structure of “Thiourea, N-(4-bromophenyl)-N’-phenyl-” consists of two planar parts, the thiophene ring including all substituents and the benzene ring including the respective substituents as well as the thione group .Chemical Reactions Analysis

The combination of Lewis base and Lewis acid can passivate Pb. 2+ and PbX. 3-antisite defects, enlarge perovskite grain size . The in situ Raman monitoring of a 1:2 mixture of 26 and 4-bromoaniline, which results in the formation of symmetrical bis(4-bromophenyl)thiourea 28d revealed thiocarbamoyl benzotriazole 27d as the reactive intermediate .Physical And Chemical Properties Analysis

The physical and chemical properties of “Thiourea, N-(4-bromophenyl)-N’-phenyl-” include a molecular weight of 231.115 . More detailed properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, #H bond acceptors, #H bond donors, #Freely Rotating Bonds, #Rule of 5 Violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), Polar Surface Area, Polarizability, Surface Tension, Molar Volume are not available in the retrieved papers .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Thiourea derivatives, including N-(4-bromophenyl)-N'-phenyl-thiourea, are pivotal in organic chemistry due to their versatile applications. Their synthesis and characterization have been a subject of significant interest. For instance, a study involved the synthesis and detailed spectroscopic analysis (FTIR, FT-Raman, NMR) of a novel thiourea derivative, emphasizing its potential in drug development, especially as an analgesic (Menon et al., 2018). Another research focused on green synthesis approaches for thiourea derivatives, highlighting their importance in medicinal chemistry due to their wide range of biological activities (Kumavat et al., 2013).

Biological and Pharmacological Activities

Thiourea derivatives exhibit significant biological and pharmacological activities. For example, certain derivatives have been identified for their antibacterial and antifungal properties, offering a new class of broad-spectrum agents (Abbas et al., 2013). Furthermore, the potential of thiourea compounds in modulating zebrafish development, particularly influencing retinoic acid and IGF signaling, has been explored, suggesting caution in embryogenesis studies (Bohnsack et al., 2011).

Chemical Properties and Reactivity

Investigations into the chemical properties and reactivity of thiourea derivatives reveal their significance in synthesizing complex molecules. A study demonstrated the use of thiourea as an α-bromination shuttle in synthesizing phenylthiazolamines, showcasing a method that highlights the reagent's utility in facilitating complex synthetic pathways (Roslan et al., 2017).

Environmental and Analytical Applications

The role of thiourea derivatives extends to environmental and analytical chemistry. For example, their use in the oxidative determination with potassium bromate showcases the analytical application of thioureas, underlining their importance beyond biological activities (Singh et al., 1965).

Zukünftige Richtungen

The future directions of “Thiourea, N-(4-bromophenyl)-N’-phenyl-” research could involve further exploration of its synthesis methods, particularly in the context of mechanochemical synthesis . Additionally, its potential applications in the development of perovskite solar cells could be further investigated .

Eigenschaften

IUPAC Name |

1-(4-bromophenyl)-1-phenylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2S/c14-10-6-8-12(9-7-10)16(13(15)17)11-4-2-1-3-5-11/h1-9H,(H2,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIFLSJISPDSBCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=C(C=C2)Br)C(=S)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiourea, N-(4-bromophenyl)-N'-phenyl- | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[1,1'-biphenyl]-2-yl}-2-chloropyridine-4-carboxamide](/img/structure/B2649434.png)

![1-[4-(Difluoromethoxy)phenyl]-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2649437.png)

![N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]methanesulfonamide](/img/structure/B2649446.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2649449.png)

![(2Z)-2-[(3-chloro-2-methylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2649452.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2649454.png)

![6-[(Oxan-4-ylmethyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B2649456.png)